molecular formula C24H24N2O3S B2946908 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1207023-31-1

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2946908
CAS RN: 1207023-31-1
M. Wt: 420.53
InChI Key: PKMVYNGPYUNIBB-UHFFFAOYSA-N
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Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications

Bioisosteric Replacements to Enhance Analgesic Properties

Research indicates that the methodology of bioisosteric replacement, which involves substituting one part of a molecule with another that has similar physical or chemical properties, can lead to an enhancement of analgesic properties in certain compounds. Specifically, replacing the phenyl ring in benzyl fragments with isosteric heterocycles, including furan derivatives, has shown a noticeable impact on analgesic activity. However, it's important to note that this effect is highly dependent on the specific heterocycle used, with some substitutions leading to a significant decrease in analgesic activity (Ukrainets, Mospanova, & Davidenko, 2016).

Anticancer, Antibacterial, and Anti-inflammatory Applications

The synthesis of derivatives that incorporate furan and thiophene units, such as N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, has been explored for their potential therapeutic applications. These compounds are characterized by a wide range of biological activities, including potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. The structural characterization of these compounds, including by X-ray diffraction, underscores their potential as relevant therapeutic agents (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Heterocyclic Compounds Synthesis and Reactivity

The reactivity of heterocyclic compounds, especially those involving furan and thiophene moieties, has been extensively studied. For instance, transformations under Camps cyclization conditions and the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives demonstrate the versatility of these compounds in chemical reactions. These studies not only advance the understanding of the chemical reactivity of such complex molecules but also open up new pathways for synthesizing heterocyclic compounds with potential applications in drug development and other fields (Mochalov et al., 2016).

properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c27-22(20-5-3-13-29-20)26-12-9-17-7-8-19(15-18(17)16-26)25-23(28)24(10-1-2-11-24)21-6-4-14-30-21/h3-8,13-15H,1-2,9-12,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMVYNGPYUNIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC4=C(CCN(C4)C(=O)C5=CC=CO5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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